
1,3-Benzoxazole-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzoxazole-2,5-dicarboxylic acid is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzoxazole-2,5-dicarboxylic acid can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) under reflux conditions . Another method includes the use of 2-aminophenol with different compounds like aldehydes, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzoxazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with different electrophiles and nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Benzoxazole-2,5-dicarboxylic acid has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Benzoxazole-2,5-dicarboxylic acid involves its interaction with various biological targets. The compound can form π-π stacking or π-cation interactions with host molecules due to its planar benzene ring. The 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions with biological targets . These interactions can modulate the activity of enzymes or proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzisoxazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
Benzothiazole: Known for its antibacterial and antioxidant activities.
Benzimidazole: Exhibits a wide range of pharmacological activities, including antiviral and anticancer effects.
Uniqueness
1,3-Benzoxazole-2,5-dicarboxylic acid is unique due to its specific structural features that allow efficient interaction with biological targets. Its ability to form multiple non-covalent interactions makes it a versatile scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C9H5NO5 |
|---|---|
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
1,3-benzoxazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-8(12)4-1-2-6-5(3-4)10-7(15-6)9(13)14/h1-3H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
VDRNOOKEVKPNSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


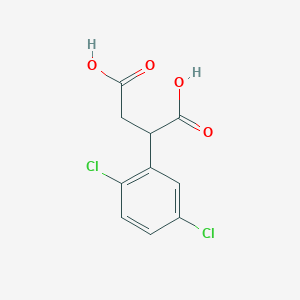
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
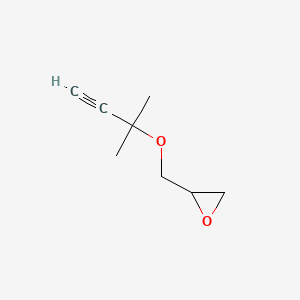
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
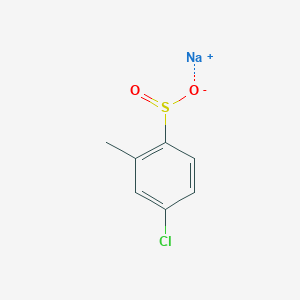
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)

![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
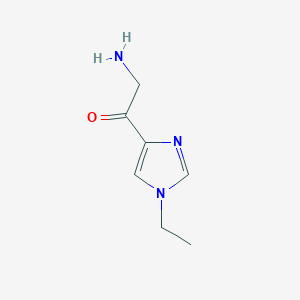
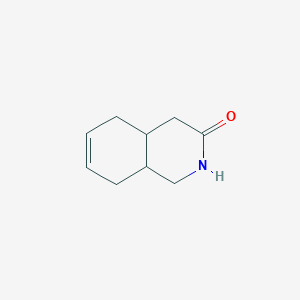
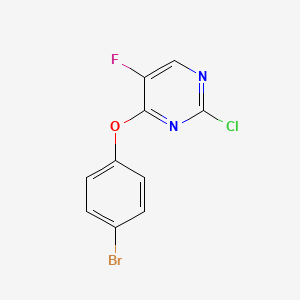
![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)


